tetranor-12(R)-HETE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

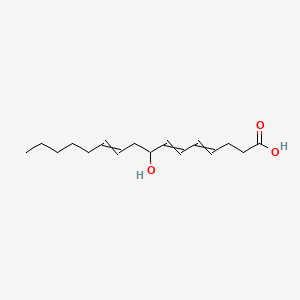

8-hydroxyhexadeca-4,6,10-trienoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOVKDIBOBQLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of Tetranor-12(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is recognized as a metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] While the specific biological functions of this compound remain largely uncharacterized, understanding its role necessitates a thorough examination of its metabolic precursor, 12(R)-HETE. This guide provides an in-depth overview of the known functions, signaling pathways, and experimental methodologies related to 12(R)-HETE and its stereoisomer 12(S)-HETE, thereby offering a foundational context for future investigations into this compound.

Introduction to this compound

This compound is a polyunsaturated fatty acid and a long-chain fatty acid.[2] It is structurally defined as 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid.[1] The primary established role of this compound is as a product of the metabolic breakdown of 12(R)-HETE.[1]

Biosynthesis of this compound

The formation of this compound is a multi-step process originating from arachidonic acid.

-

Formation of 12(R)-HETE : Arachidonic acid is metabolized by cytochrome P450 enzymes or 12R-lipoxygenase (12R-LO) to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HpETE).[3]

-

Reduction to 12(R)-HETE : 12R-HpETE is then reduced to 12(R)-HETE by glutathione peroxidases (GPX1, GPX2, and GPX4).

-

β-Oxidation to this compound : Finally, 12(R)-HETE undergoes β-oxidation to form this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tetranor-12R-HETE | C16H26O3 | CID 5282970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

Tetranor-12(R)-HETE: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and historical context of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE). Initially identified as a primary metabolite of 12(R)-HETE in corneal tissues, this molecule is a product of peroxisomal β-oxidation. While its parent compound, 12(R)-HETE, is a known bioactive lipid involved in various physiological and pathological processes, the specific biological functions of this compound remain an area of active investigation. This document details the seminal experiments leading to its discovery, outlines the metabolic pathways, presents available quantitative data, and provides detailed experimental protocols for the key methodologies cited.

Introduction and Discovery

The history of this compound is intrinsically linked to the study of its precursor, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). 12(R)-HETE is a stereoisomer of the more commonly studied 12(S)-HETE and is primarily produced from arachidonic acid via cytochrome P450 or 12R-lipoxygenase (12R-LOX) pathways[1]. In the early 1990s, research into the metabolism of arachidonic acid in ocular tissues revealed that the corneal epithelium is a rich source of cytochrome P450-dependent metabolites[2]. One of the major products was identified as 12(R)-HETE, a potent inhibitor of Na+,K+-ATPase activity[2].

The pivotal discovery of this compound was reported in a 1991 study by Nishimura, Schwartzman, et al., published in Archives of Biochemistry and Biophysics[3]. The research team investigated the metabolic fate of 12(R)-HETE in corneal tissues. They demonstrated that 12(R)-HETE is extensively metabolized via three distinct pathways: β-oxidation, ω-hydroxylation, and keto-reduction[3]. The major metabolite released from intact rabbit corneal epithelium and cultured cells was identified as 8-hydroxy-4,6,10-hexadecatrienoic acid, the tetranor metabolite resulting from two successive cycles of β-oxidation from the carboxyl terminus. This discovery established this compound as a significant downstream product in the 12(R)-HETE metabolic cascade within the cornea.

Historical Timeline:

-

1990: 12(R)-HETE, an endogenous cytochrome P450 metabolite in the corneal epithelium, is reported to lower intraocular pressure in rabbits. Hormonal and traumatic stimuli are shown to increase its formation.

-

1991: Nishimura, Schwartzman, et al. identify This compound (8-hydroxy-4,6,10-hexadecatrienoic acid) as the major metabolite of 12(R)-HETE in corneal tissues, formed via β-oxidation.

-

Post-1991: Subsequent research further explores the metabolism of 12(R)-HETE and its metabolites in the cornea, suggesting they may play a role in regulating corneal functions and could be involved in inflammatory responses following injury. The biological activity of this compound itself, however, remains largely uncharacterized, with some data suggesting a potential role in controlling inflammation in injured corneas.

Biosynthesis and Metabolism

This compound is not synthesized de novo but is a catabolic product of 12(R)-HETE. The pathway involves the initial formation of 12(R)-HETE from arachidonic acid, followed by chain-shortening through β-oxidation.

Formation of the Precursor: 12(R)-HETE

Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by two primary enzymatic pathways:

-

Cytochrome P450 (CYP) Monooxygenases: In tissues like the corneal epithelium, CYP enzymes are the main producers of 12(R)-HETE. This reaction is dependent on NADPH.

-

12R-Lipoxygenase (ALOX12B): This enzyme, found primarily in the skin, stereospecifically converts arachidonic acid into 12(R)-HpETE.

The unstable intermediate, 12(R)-HpETE, is then rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases.

Conversion to this compound via β-Oxidation

The conversion of the 20-carbon 12(R)-HETE to the 16-carbon this compound occurs via two cycles of β-oxidation. This process, which shortens the fatty acid chain by two carbons in each cycle, was shown to occur in both mitochondrial and microsomal fractions of bovine corneal epithelium. The process is dependent on the presence of oxidizing equivalents. While initially discovered in the cornea, the β-oxidation of HETEs is now recognized as a more general metabolic pathway, with studies suggesting it occurs primarily in peroxisomes in other cell types like macrophages.

Below is a diagram illustrating the metabolic pathway from arachidonic acid to this compound.

Quantitative Data

Quantitative data on this compound are limited. Most studies have focused on quantifying its precursor, 12(R)-HETE. The seminal discovery paper by Nishimura et al. did not provide specific concentrations or rates of formation but established it as the major metabolite.

| Analyte | Matrix | Species/Model | Concentration / Finding | Reference |

| 12(R)-HETE | Corneal Epithelium | Rabbit | Formation increased 15-fold with 1 µM arginine vasopressin. | |

| 12(R)-HETE | Corneal Epithelium | Rabbit | Formation increased 17-fold with 20 µM digitonin. | |

| 12(R)-HETE | Plasma | Mouse (DNCB-induced atopic dermatitis) | Significantly elevated compared to control group. | |

| 12(R)-HETE | Skin | Mouse (DNCB-induced atopic dermatitis) | Significantly elevated compared to control group. | |

| 12(R)-HETE | Spleen | Mouse (DNCB-induced atopic dermatitis) | Significantly elevated compared to control group. | |

| This compound | Corneal Epithelium | Rabbit | Identified as the major metabolite of 12(R)-HETE. |

Experimental Protocols

The identification of this compound relied on a combination of cell culture, subcellular fractionation, radiolabeling, chromatography, and mass spectrometry.

Key Experiment: Identification of 12(R)-HETE Metabolites in Corneal Epithelium (Nishimura et al., 1991)

Objective: To determine the metabolic fate of 12(R)-HETE in corneal tissue.

Methodology Workflow:

References

- 1. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hormonal stimulation of 12(R)-HETE, a cytochrome P450 arachidonic acid metabolite in the rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(R)-HETE) in corneal tissues: formation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

tetranor-12(R)-HETE vs 12(R)-HETE metabolism

An In-Depth Technical Guide to the Metabolism of Tetranor-12(R)-HETE vs. 12(R)-HETE

Introduction

12(R)-hydroxyeicosatetraenoic acid, or 12(R)-HETE, is a biologically active lipid mediator derived from arachidonic acid. It is the R-stereoisomer of 12-HETE and is produced through distinct enzymatic pathways involving lipoxygenases and cytochrome P450 (CYP) enzymes.[1][2][3] Unlike its more extensively studied S-enantiomer, 12(R)-HETE exhibits unique physiological effects, including the modulation of intraocular pressure and activation of the Aryl Hydrocarbon Receptor (AHR).[4][5]

The biological activity and signaling cascades initiated by 12(R)-HETE are tightly regulated by its metabolic conversion. A primary catabolic route is peroxisomal beta-oxidation, a chain-shortening process that converts the 20-carbon 12(R)-HETE into the 16-carbon metabolite, this compound. This guide provides a detailed technical comparison of the metabolism of 12(R)-HETE and its major metabolite, this compound, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of 12(R)-HETE

Biosynthesis of 12(R)-HETE from Arachidonic Acid

12(R)-HETE is synthesized from arachidonic acid via two primary enzymatic pathways:

-

12R-Lipoxygenase (12R-LOX): Encoded by the ALOX12B gene, this enzyme is notably expressed in the skin and cornea. It catalyzes the stereospecific insertion of oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is subsequently reduced to 12(R)-HETE by cellular peroxidases like glutathione peroxidase.

-

Cytochrome P450 (CYP) Enzymes: Certain CYP monooxygenases can also metabolize arachidonic acid to produce 12-HETE. This pathway often yields a racemic mixture of 12(R)-HETE and 12(S)-HETE, although the R-isomer frequently predominates.

Metabolic Fates of 12(R)-HETE

Once formed, 12(R)-HETE can undergo several metabolic transformations, with beta-oxidation being a key catabolic pathway.

-

Beta-Oxidation: The primary route for 12(R)-HETE degradation is peroxisomal beta-oxidation. This process involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid. Two cycles of beta-oxidation convert the 20-carbon 12(R)-HETE into the 16-carbon This compound (also known as 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid). This conversion represents a significant mechanism for terminating the biological activity of the parent molecule.

-

Oxidation to 12-oxo-ETE: 12(R)-HETE can be oxidized to 12-oxo-eicosatetraenoic acid (12-oxo-ETE) by the NAD+-dependent enzyme 12-hydroxyeicosanoid dehydrogenase (12-HEDH). This enzyme appears to metabolize both 12R- and 12S-HETE isomers.

-

Further Metabolism of 12(R)-HpETE: The precursor, 12(R)-HpETE, can be further metabolized by enzymes like eLOX3 into hepoxilins and 12-oxo-ETE.

Data Presentation: Comparative Analysis

The following tables summarize the key properties and metabolic features of 12(R)-HETE and its tetranor metabolite.

Table 1: Physicochemical Properties

| Property | 12(R)-HETE | This compound |

| Synonyms | 12(R)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid | 8(R)-HHxTrE; 8(R)-hydroxy-4Z,6E,10Z-hexadecatrienoic acid |

| Molecular Formula | C₂₀H₃₂O₃ | C₁₆H₂₆O₃ |

| Molecular Weight | 320.5 g/mol | 266.4 g/mol |

| CAS Number | 59985-28-3 (non-specific); 71030-37-0 | 135271-51-1 |

Table 2: Metabolic Pathways and Enzymes

| Parent Compound | Metabolic Process | Key Enzyme(s) | Resulting Metabolite(s) |

| Arachidonic Acid | Lipoxygenation | 12R-Lipoxygenase (ALOX12B) | 12(R)-HpETE → 12(R)-HETE |

| Arachidonic Acid | Hydroxylation | Cytochrome P450 Enzymes | 12(R)-HETE |

| 12(R)-HETE | Peroxisomal Beta-Oxidation | Acyl-CoA Oxidases, etc. | This compound |

| 12(R)-HETE | Oxidation | 12-Hydroxyeicosanoid Dehydrogenase (12-HEDH) | 12-oxo-ETE |

Table 3: Comparative Biological Activities

| Compound | Known Biological Activities & Receptor Interactions |

| 12(R)-HETE | - Potent activator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.- Lowers intraocular pressure in rabbits; potent inhibitor of Na+-K+-ATPase.- Induces lymphocyte chemotaxis, though less potent than LTB4.- Interacts with the low-affinity leukotriene B4 (BLT2) receptor.- Far less potent than 12(S)-HETE in reducing insulin secretion and causing apoptosis in pancreatic beta cells. |

| This compound | - Primarily considered a metabolite formed via β-oxidation.- Its specific biological functions are not well-defined, but it serves as a key marker for the peroxisomal degradation of 12(R)-HETE. |

Signaling Pathways of 12(R)-HETE

A significant finding is the ability of 12(R)-HETE to act as a potent indirect modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. While it does not appear to bind directly to the AHR, it activates AHR-mediated transcription at nanomolar concentrations in cell-based assays. This suggests that 12(R)-HETE itself, or one of its metabolites, initiates a cascade that leads to AHR activation, nuclear translocation, and subsequent transcription of target genes like CYP1A1 and CYP1B1.

Experimental Protocols

Protocol: Analysis of 12(R)-HETE and this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of HETE metabolites from biological samples (e.g., cell culture media, tissue homogenates).

-

Internal Standard Addition: Spike the sample with a known amount of a deuterated internal standard (e.g., 12-HETE-d₈) to correct for extraction losses and matrix effects.

-

Lipid Extraction (Solid-Phase Extraction):

-

Acidify the sample to pH ~3.5 with 0.1% formic acid.

-

Apply the sample to a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the lipids with a non-polar solvent such as methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Chromatography: Perform separation using a reverse-phase C18 column (e.g., ACUITY UPLC HSS T3, 1.8 µm).

-

Mobile Phase: Use a gradient of acetonitrile in water with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

12-HETE: m/z 319.2 → 179.1

-

This compound: m/z 265.2 → [Product ion to be determined empirically, e.g., via fragmentation of a standard]

-

12-HETE-d₈ (Internal Standard): m/z 327.1 → 184.0

-

-

-

Quantification: Generate a standard curve using authentic standards of 12(R)-HETE and this compound. Calculate the concentration of the analytes in the sample by comparing their peak area ratios relative to the internal standard against the standard curve.

Protocol: In Vitro 12R-Lipoxygenase Enzyme Assay

This protocol assesses the activity of the 12R-LOX enzyme.

-

Enzyme Source Preparation: Use recombinant human 12R-LOX expressed in a suitable system (e.g., insect cells) or homogenates from tissues known to express the enzyme (e.g., keratinocytes).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the enzyme source.

-

Initiation: Start the reaction by adding the substrate, arachidonic acid (e.g., final concentration of 10-50 µM).

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination and Extraction: Stop the reaction by adding a solvent like methanol, followed by acidification and lipid extraction as described in Protocol 5.1.

-

Analysis: Analyze the formation of 12(R)-HETE using LC-MS/MS or HPLC with UV detection (λmax ~234 nm for the conjugated diene).

-

Chiral Analysis: To confirm the stereochemistry, resolve the 12R and 12S enantiomers using a chiral HPLC column (e.g., Lux Amylose-2).

Conclusion

The metabolism of 12(R)-HETE is a critical determinant of its biological function. The primary catabolic pathway is peroxisomal beta-oxidation, which shortens the 20-carbon fatty acid to the 16-carbon metabolite, this compound. This conversion effectively serves as a mechanism for signal termination. While 12(R)-HETE demonstrates distinct biological activities, such as the modulation of AHR signaling and intraocular pressure, the specific functions of this compound remain largely uncharacterized, with its primary role in research being a biomarker for 12(R)-HETE degradation. A thorough understanding of these metabolic pathways, supported by robust analytical methods, is essential for elucidating the precise roles of 12(R)-HETE in physiology and pathology and for the development of novel therapeutic agents targeting this signaling axis.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Levels and Analysis of Tetranor-12(R)-HETE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), an eicosanoid produced from arachidonic acid via the activity of 12R-lipoxygenase (12R-LOX) or cytochrome P450 enzymes. While the biological activities of its precursor, 12(R)-HETE, are increasingly being studied, particularly in relation to inflammation and tissue repair, the endogenous levels, and specific biological functions of its beta-oxidation product, this compound, remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous levels of this compound, detailed methodologies for its quantification, and a discussion of its potential signaling pathways based on the known activities of its precursor.

Metabolic Pathway of this compound

This compound is formed from 12(R)-HETE through peroxisomal beta-oxidation. This metabolic process shortens the carboxylic acid chain of 12(R)-HETE by four carbons, resulting in the formation of this compound. While the beta-oxidation of the S-enantiomer, 12(S)-HETE, to tetranor-12(S)-HETE is well-documented as a major metabolic pathway in various tissues, the specific enzymes and kinetics of 12(R)-HETE beta-oxidation are less understood.

Endogenous Levels of this compound in Tissues

Direct quantitative data on the endogenous levels of this compound in various tissues are currently scarce in the scientific literature. Most studies have focused on the quantification of its precursor, 12(R)-HETE, or the more abundant stereoisomer, 12(S)-HETE, and its metabolites.

One study investigating plasma oxylipin levels in patients with nonalcoholic fatty liver disease (NAFLD) reported elevated levels of "tetranor-12-HETE" compared to healthy controls. However, the study did not differentiate between the R and S enantiomers, and absolute concentrations were not provided.

The lack of quantitative data highlights a significant knowledge gap and underscores the need for the development and application of sensitive and specific analytical methods to determine the physiological and pathophysiological concentrations of this compound in various biological matrices.

Table 1: Summary of Available Data on Endogenous Tetranor-12-HETE Levels

| Biological Matrix | Species | Condition | Reported Level | Enantiomer Specificity | Citation |

| Plasma | Human | Nonalcoholic Fatty Liver Disease (NAFLD) | Elevated vs. Healthy Controls (relative) | Not Specified | [1] |

Experimental Protocols for Quantification

1. Tissue Homogenization and Lipid Extraction:

-

Objective: To extract lipids, including this compound, from the tissue matrix.

-

Procedure:

-

Weigh a portion of the frozen tissue sample (typically 50-100 mg).

-

Add a volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline) containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and a known amount of a suitable deuterated internal standard (e.g., tetranor-12(S)-HETE-d8, if commercially available, or a related deuterated eicosanoid).

-

Homogenize the tissue on ice using a mechanical homogenizer.

-

Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

-

2. Chiral Liquid Chromatography:

-

Objective: To separate the R and S enantiomers of tetranor-12-HETE.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chiral Column: A chiral stationary phase is essential for enantiomeric separation. Columns such as Chiralpak AD-RH (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) have been successfully used for the separation of HETE enantiomers and are a suitable starting point.

-

Mobile Phase: A typical mobile phase for chiral separation of HETEs consists of an isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small percentage of an acid (e.g., 0.1% formic acid or acetic acid). The exact composition and gradient will need to be optimized for tetranor-12-HETE.

3. Tandem Mass Spectrometry (MS/MS):

-

Objective: To detect and quantify this compound with high sensitivity and specificity.

-

Instrumentation: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed for the analysis of eicosanoids due to the presence of the carboxylic acid group.

-

Multiple Reaction Monitoring (MRM): This is the preferred scan mode for quantification. It involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The precursor/product ion transition is highly specific to the analyte. The MRM transitions for tetranor-12-HETE would need to be determined by infusing a standard of the compound.

Potential Signaling Pathways

There is currently no direct evidence describing the specific signaling pathways of this compound. However, insights can be drawn from the known biological activities and signaling mechanisms of its precursor, 12(R)-HETE, and the related stereoisomer, 12(S)-HETE.

12(S)-HETE is known to exert its effects through G-protein coupled receptors (GPCRs), primarily GPR31 and the leukotriene B4 receptor 2 (BLT2).[2][3][4] Activation of these receptors by 12(S)-HETE can lead to the stimulation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3] These pathways are crucial regulators of cellular processes such as inflammation, proliferation, and migration.

While 12(R)-HETE is generally a weaker agonist for these receptors compared to 12(S)-HETE, it has been shown to have distinct biological activities, including acting as a neutrophil chemoattractant and lowering intraocular pressure. This suggests that 12(R)-HETE may interact with its own specific receptors or modulate the activity of other signaling pathways.

It is plausible that this compound could interact with the same or similar receptors as its parent compound, albeit likely with different affinity and efficacy. The structural modification from the beta-oxidation could alter its binding properties and subsequent downstream signaling. Further research is required to deorphanize the potential receptors for this compound and elucidate its specific signaling pathways.

Conclusion and Future Directions

This compound is a largely unexplored metabolite of 12(R)-HETE. This guide summarizes the current, albeit limited, knowledge and provides a framework for future research. The key areas that require further investigation include:

-

Development of sensitive and specific analytical methods for the routine quantification of this compound in various biological tissues and fluids.

-

Determination of the endogenous levels of this compound in health and in various disease states to understand its physiological and pathological relevance.

-

Elucidation of the specific biological activities and signaling pathways of this compound to identify its potential role as a bioactive lipid mediator and a target for therapeutic intervention.

Addressing these research questions will be crucial to fully understand the contribution of the 12R-lipoxygenase pathway and its downstream metabolites to human health and disease.

References

- 1. Unraveling the Role of 12- and 20- HETE in Cardiac Pathophysiology: G-Protein-Coupled Receptors, Pharmacological Inhibitors, and Transgenic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of Tetranor-12(R)-HETE in Cellular Signaling: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While direct research into the specific signaling roles of this compound is limited, this document synthesizes the available information on its biosynthesis and the well-characterized signaling pathways of its precursor, 12(R)-HETE, to offer insights into its potential cellular functions.

Introduction

Eicosanoids, derived from the metabolism of arachidonic acid, are critical signaling molecules in a vast array of physiological and pathological processes. Among these, the hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their roles in inflammation, cell proliferation, and cancer biology. 12(R)-HETE is a stereoisomer produced from arachidonic acid by the action of 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1] Its subsequent metabolism leads to the formation of various byproducts, including this compound, which is generated through β-oxidation.[2] While the biological activities of 12(R)-HETE are increasingly being elucidated, the specific functions of its tetranor metabolite remain an area of active investigation. This guide aims to consolidate the existing knowledge to facilitate further research and drug development efforts targeting this signaling axis.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that begins with the oxygenation of arachidonic acid.

-

Formation of 12(R)-HpETE: Arachidonic acid is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE) by either 12R-lipoxygenase (ALOX12B) or cytochrome P450 enzymes.[1][3]

-

Reduction to 12(R)-HETE: The unstable 12(R)-HpETE is rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases.[1]

-

β-Oxidation to this compound: 12(R)-HETE then undergoes peroxisomal β-oxidation, a process that shortens the carboxylic acid chain, to yield this compound.

Cellular Signaling Pathways of the Precursor, 12(R)-HETE

The cellular signaling mechanisms of this compound are not yet well-defined. However, understanding the pathways modulated by its immediate precursor, 12(R)-HETE, provides a valuable framework for predicting its potential biological roles.

G Protein-Coupled Receptor (GPCR) Signaling

12(R)-HETE, along with its stereoisomer 12(S)-HETE, has been shown to interact with the leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor. Activation of BLT2 can lead to various cellular responses, including chemotaxis and calcium mobilization, which are critical in inflammatory processes.

Aryl Hydrocarbon Receptor (AHR) Pathway

Recent studies have indicated that 12(R)-HETE can act as an indirect activator of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. It is hypothesized that a metabolite of 12(R)-HETE may be the direct endogenous ligand for AHR. Given that this compound is a primary metabolite, it stands as a plausible candidate for this role, though direct evidence is currently lacking.

References

The Biological Significance of Tetranor-12(R)-HETE Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, a biologically active eicosanoid derived from arachidonic acid. The formation of this compound occurs primarily through peroxisomal β-oxidation and is generally considered a catabolic process, leading to a reduction or termination of the biological activities of its more potent precursor. While direct biological functions of this compound are not yet well-defined, its formation is significant as it reflects the metabolic clearance of 12(R)-HETE, a molecule implicated in a range of physiological and pathological processes including inflammation, cell proliferation, and ion channel regulation. This guide provides a comprehensive overview of the metabolic pathways, potential biological implications, and experimental methodologies relevant to the study of this compound.

Introduction to 12(R)-HETE and its Metabolism

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid.[1][2] They play crucial roles in a multitude of physiological and pathological processes.[1][3] Among these, 12-hydroxyeicosatetraenoic acids (12-HETEs) are products of lipoxygenase (LOX) and cytochrome P450 (CYP) pathways and exist as two main stereoisomers, 12(S)-HETE and 12(R)-HETE.[4] While 12(S)-HETE has been extensively studied in the context of cancer and inflammation, 12(R)-HETE also exhibits significant biological activities.

The biological actions of eicosanoids are tightly regulated, in part, through their rapid metabolism to less active or inactive products. One of the primary catabolic pathways for eicosanoids is β-oxidation, a process that shortens the fatty acid carbon chain. This degradation occurs in both mitochondria and peroxisomes. This compound is the product of two cycles of β-oxidation of 12(R)-HETE, resulting in a 16-carbon molecule.

Metabolic Pathway of this compound Formation

The formation of this compound is a multi-step process that begins with the generation of its precursor, 12(R)-HETE, from arachidonic acid.

Biosynthesis of 12(R)-HETE

12(R)-HETE can be synthesized via two primary enzymatic pathways:

-

12R-Lipoxygenase (12R-LOX): This enzyme, encoded by the ALOX12B gene, is primarily expressed in the skin and cornea. It catalyzes the insertion of molecular oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).

-

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can also metabolize arachidonic acid to a racemic mixture of 12(S)- and 12(R)-HETE, with the R-enantiomer often predominating.

The initial product, 12(R)-HpETE, is rapidly reduced to the more stable 12(R)-HETE by cellular peroxidases, such as glutathione peroxidases (GPX).

Peroxisomal β-Oxidation of 12(R)-HETE

The conversion of 12(R)-HETE to this compound occurs via peroxisomal β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the fatty acid by two carbons in each cycle. The formation of this compound from 12(R)-HETE requires two cycles of β-oxidation. The key enzymes involved in peroxisomal β-oxidation include acyl-CoA oxidase, a bifunctional enzyme with hydratase and dehydrogenase activities, and thiolase.

Biological Significance of 12(R)-HETE

To understand the importance of this compound formation, it is crucial to consider the biological activities of its precursor, 12(R)-HETE. The metabolism of 12(R)-HETE to its tetranor derivative likely serves to attenuate these effects.

Pro-inflammatory and Immuno-modulatory Roles

-

Neutrophil Chemoattraction: 12(R)-HETE has been shown to be a chemoattractant for neutrophils, suggesting a role in inflammatory responses.

-

Skin Inflammation: Elevated levels of 12(R)-HETE are found in inflammatory skin conditions such as psoriasis.

Cardiovascular and Ocular Effects

-

Vascular Tone: 12(R)-HETE can act as a competitive antagonist of the thromboxane A2 receptor, leading to relaxation of mesenteric arteries.

-

Intraocular Pressure: Topically applied 12(R)-HETE has been demonstrated to lower intraocular pressure in rabbits.

Cellular Signaling

-

Receptor Interactions: 12(R)-HETE can interact with the leukotriene B4 receptor 2 (BLT2). It has also been shown to indirectly activate the aryl hydrocarbon receptor (AHR).

-

Intracellular Calcium Mobilization: 12(R)-HETE can stimulate the release of intracellular calcium in human neutrophils, although it is slightly less potent than its 12(S) counterpart.

Biological Significance of this compound Formation

Direct evidence for the biological activity of this compound is currently limited. The primary significance of its formation is believed to be the metabolic inactivation of 12(R)-HETE.

-

Signal Termination: The β-oxidation of eicosanoids, including 12(R)-HETE, to their tetranor metabolites is a key mechanism for terminating their biological signals. This process prevents excessive or prolonged cellular responses that could lead to pathology.

-

Biomarker Potential: The levels of tetranor metabolites of eicosanoids in biological fluids, such as urine, can serve as indicators of the in vivo production and turnover of their parent compounds. For instance, urinary tetranor-prostaglandin E metabolite has been identified as a potential biomarker for diabetic nephropathy. It is plausible that urinary or plasma levels of this compound could serve as a biomarker for pathologies involving the 12R-LOX pathway, although this has yet to be extensively investigated.

Quantitative Data

Quantitative data on the biological activity of this compound are scarce in the published literature. The following table summarizes available quantitative data for the precursor, 12(R)-HETE, and the closely related 12(S)-HETE to provide context.

| Compound | Biological Activity | System | Quantitative Data | Reference |

| 12(R)-HETE | Lowering Intraocular Pressure | Rabbit Eye | 4, 6, and 12 mmHg reduction with 1, 10, and 50 µg topical application, respectively. | |

| 12(S)-HETE | Receptor Binding Affinity (Kd) | Human Epidermal Cell Line SCL-II | 2.6 nM | |

| 12(S)-HETE | Cell Viability (inhibition of serum-deprivation induced decrease) | Ovarian Cancer Cells | Significant mitigation at 1 µM | |

| 12-HETE (isomer not specified) | Intracellular Calcium Release (Threshold) | Human Neutrophils | 5 ng/ml (1.5 x 10-8 M) |

Note: The lack of data for this compound highlights a significant gap in the current understanding of this metabolite.

Experimental Protocols

Quantification of 12(R)-HETE and this compound by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and quantification of the R and S enantiomers of HETEs and their metabolites.

Sample Preparation (from biological tissues):

-

Homogenize tissue samples in a suitable solvent (e.g., methanol).

-

Add an internal standard, such as a deuterated analog of the analyte (e.g., 12(S)-HETE-d8), to each sample for accurate quantification.

-

Perform solid-phase extraction (SPE) to isolate the lipid fraction. A C18 cartridge is commonly used for this purpose.

-

Elute the lipids from the SPE column and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Employ a chiral column to separate the 12(R)- and 12(S)-HETE enantiomers and their tetranor metabolites. The specific column and mobile phase composition will need to be optimized.

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. For 12-HETE, a common transition is m/z 319 -> 179. The transitions for this compound would need to be determined based on its molecular weight (266.38 g/mol ).

In Vitro Assay for Peroxisomal β-Oxidation of 12(R)-HETE

This assay can be used to study the enzymatic conversion of 12(R)-HETE to its β-oxidation products.

Protocol Outline:

-

Isolation of Peroxisomes: Isolate peroxisomes from a relevant cell line (e.g., hepatocytes) or tissue using density gradient centrifugation.

-

Incubation: Incubate the isolated peroxisomes with 12(R)-HETE in a buffered solution containing necessary cofactors for β-oxidation, such as ATP, CoA, and NAD+.

-

Reaction Termination and Extraction: Stop the reaction at various time points and extract the lipids using a suitable organic solvent.

-

Analysis: Analyze the lipid extract by LC-MS/MS to identify and quantify the formation of this compound and other β-oxidation products.

Conclusion and Future Directions

The formation of this compound represents a key step in the catabolism of the biologically active eicosanoid 12(R)-HETE. While the direct biological functions of this compound remain largely unexplored, its generation is significant as it serves to terminate the signaling cascades initiated by its precursor. The study of this compound formation can provide valuable insights into the regulation of 12(R)-HETE-mediated physiological and pathological processes.

Future research should focus on:

-

Determining the Biological Activity: Investigating whether this compound possesses any intrinsic biological activity, including potential receptor interactions and downstream signaling effects.

-

Comparative Studies: Directly comparing the biological potencies of 12(R)-HETE and this compound in various in vitro and in vivo models.

-

Biomarker Validation: Exploring the utility of this compound as a clinical biomarker in diseases where the 12R-LOX pathway is implicated, such as psoriasis and other inflammatory conditions.

A deeper understanding of the complete metabolic fate of 12(R)-HETE, including the role of its tetranor metabolite, will be crucial for the development of novel therapeutic strategies targeting eicosanoid signaling pathways.

References

An In-depth Technical Guide to Tetranor-12(R)-HETE: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a significant metabolite of 12(R)-HETE, an endogenous arachidonic acid derivative produced by the cytochrome P450 pathway. Primarily identified in corneal tissues, this compound is the product of two successive β-oxidation steps of its parent compound. While the biological activities of 12(R)-HETE, particularly its potent inhibition of Na+/K+-ATPase and its role in regulating intraocular pressure, are well-documented, the specific functions of this compound remain an area of active investigation. This guide provides a comprehensive overview of the chemical structure, and known properties of this compound, and details the metabolic pathway of its formation.

Chemical Structure and Properties

This compound is a C16 polyunsaturated fatty acid, a truncated form of the C20 arachidonic acid metabolite, 12(R)-HETE. Its chemical identity is well-established and characterized by the following identifiers and properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid[1] |

| CAS Number | 135271-51-1[2] |

| Molecular Formula | C₁₆H₂₆O₃[2] |

| SMILES | CCCCC/C=C\C--INVALID-LINK--/C=C/C=C\CCC(=O)O[2] |

| InChI Key | KBOVKDIBOBQLRS-QCNAHCIUSA-N[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 266.38 g/mol |

| Appearance | Typically supplied as a solution in ethanol |

| λmax | 234-236 nm |

| Solubility | Ethanol: Miscible, DMSO: Miscible, DMF: Miscible, PBS (pH 7.2): ~0.8 mg/mL |

Metabolism and Biosynthesis

This compound is not directly synthesized from arachidonic acid but is a metabolic product of 12(R)-HETE. The primary pathway for its formation is through β-oxidation, which occurs predominantly in the corneal epithelium.

Metabolic Pathway of 12(R)-HETE to this compound

The conversion of 12(R)-HETE to its tetranor derivative involves two cycles of β-oxidation, a catabolic process that shortens the fatty acid chain by two carbons in each cycle. This metabolic cascade has been elucidated in studies of corneal tissue metabolism.

Biological Activity and Significance

Direct biological activities of this compound are not extensively characterized in the scientific literature. However, the well-established biological profile of its precursor, 12(R)-HETE, provides a critical context for its potential physiological roles.

Established Activity of the Precursor, 12(R)-HETE

12(R)-HETE is a potent and specific inhibitor of Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients. This inhibitory action is particularly relevant in ocular tissues. Topical application of 12(R)-HETE has been demonstrated to significantly lower intraocular pressure in rabbits, an effect attributed to its inhibition of Na+/K+-ATPase in the ciliary epithelium.

Postulated Role of this compound

The formation of this compound from 12(R)-HETE in the cornea suggests a potential role in the modulation of ocular physiology. It is hypothesized that this metabolic conversion could either represent a mechanism for the inactivation of the biologically active 12(R)-HETE or that this compound itself possesses unique biological activities. Further research is required to elucidate the specific functions of this metabolite.

Experimental Protocols

The following is a summary of the experimental methodology for studying the metabolism of 12(R)-HETE to this compound in corneal tissue, adapted from Nishimura et al., 1991.

Incubation of Corneal Epithelium with 12(R)-HETE

-

Tissue Preparation: Fresh bovine or rabbit corneas are obtained, and the epithelium is carefully dissected.

-

Incubation: The corneal epithelial tissue is incubated in a buffered salt solution (e.g., Krebs-like buffer) containing [³H]-labeled 12(R)-HETE at a concentration of 10 µM for a specified duration (e.g., 60 minutes) at 37°C with gentle agitation.

-

Extraction of Metabolites: Following incubation, the medium is collected, and the tissue is homogenized. Both the medium and the tissue homogenate are acidified (e.g., with formic acid to pH 3.5) and extracted with an organic solvent such as ethyl acetate.

-

Separation and Analysis: The extracted lipids are concentrated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The elution profile of the radiolabeled metabolites is monitored.

-

Identification of this compound: The fraction corresponding to the tetranor metabolite is collected and its identity is confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of its methyl ester trimethylsilyl ether derivative.

Conclusion

This compound is a key metabolite of 12(R)-HETE, particularly in ocular tissues. While its chemical structure and the pathway of its formation are well-defined, its specific biological functions remain to be fully elucidated. The potent biological activities of its precursor, 12(R)-HETE, suggest that the metabolic conversion to this compound is a physiologically significant process. Future research focused on the direct biological effects of this compound is warranted to understand its role in both normal physiology and pathological conditions.

References

An In-Depth Technical Guide to tetranor-12(R)-HETE

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipid metabolites is crucial for innovation. This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While research has extensively focused on its precursor, this document collates the available technical data on this compound, its formation, and its potential biological relevance.

Core Compound Identification

Chemical Abstract Service (CAS) Number: 135271-51-1[1][2]

Synonyms:

-

8(R)-HHxTrE[1]

-

tetranor-12(R)-Hydroxyeicosatetraenoic Acid[1]

-

2,3,4,5-Tetranor 12(R)-HETE[1]

-

8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid

-

(4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

Physicochemical and Quantitative Data

While specific biological activity data for this compound is limited in publicly accessible literature, its fundamental physicochemical properties have been characterized. The following tables summarize this information.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₃ | |

| Molecular Weight | 266.4 g/mol | |

| Purity | ≥98% (Commercially available) | |

| Formulation | A solution in ethanol (Commercially available) | |

| λmax | 234 nm |

Table 2: Solubility Data

| Solvent | Concentration |

| 0.1 M Na₂CO₃ | 2 mg/ml |

| DMF | 25 mg/ml |

| DMSO | 25 mg/ml |

| Ethanol | 30 mg/ml |

| PBS (pH 7.2) | 0.50 mg/ml |

Metabolic Pathway: Formation of this compound

This compound is a primary metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which itself is a cytochrome P450-dependent metabolite of arachidonic acid. The formation of this compound occurs via β-oxidation. In corneal tissues, this has been identified as a major metabolic pathway for 12(R)-HETE.

The metabolic conversion involves the removal of a four-carbon unit from the carboxylic acid end of 12(R)-HETE. This process is understood to take place within both the mitochondria and microsomes of corneal epithelial cells.

Biological Significance and Activity

Direct biological activities and signaling pathways for this compound are not well-documented in current scientific literature. Its significance is primarily discussed in the context of being a major metabolite of the more extensively studied 12(R)-HETE.

The precursor, 12(R)-HETE, exhibits a range of biological effects, particularly in ocular tissues. It is a potent inhibitor of Na+/K+-ATPase in the cornea. It has been suggested that the metabolites of 12(R)-HETE, including this compound, may be involved in the regulation of corneal functions. However, specific studies to confirm the direct actions of this compound are lacking.

The biological role of its stereoisomer, tetranor-12(S)-HETE, has been similarly described as a major β-oxidation product of 12(S)-HETE. While some data suggest a role for tetranor-12(S)-HETE in controlling inflammatory responses in injured corneas, its biological function has not been definitively determined. This suggests that the biological activities of the tetranor metabolites of 12-HETE isomers warrant further investigation.

Experimental Protocols

Experimental Workflow: Analysis of 12(R)-HETE Metabolism

This workflow describes a generalized procedure for identifying the metabolites of 12(R)-HETE in a biological system, such as corneal tissue.

References

Preliminary Studies on Tetranor-12(R)-HETE Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a recognized metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1][2] Despite its established presence as a metabolic product, dedicated studies on the specific bioactivity of this compound are notably scarce in current scientific literature. In fact, for its stereoisomer, tetranor-12(S)-HETE, it has been explicitly stated that no biological function has yet been determined, and it primarily serves as a research tool for investigating the metabolism of its parent compound, 12(S)-HETE.[3][4]

Given the limited direct data on this compound, this technical guide provides a comprehensive overview of the known bioactivities of its precursor, 12(R)-HETE, and the closely related enantiomer, 12(S)-HETE. Understanding the biological roles of these parent compounds is crucial for contextualizing the potential, yet unexplored, functions of this compound and for guiding future research in this area. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the established signaling pathways of 12-HETE isomers.

Metabolism of 12(R)-HETE to this compound

This compound is the product of peroxisomal β-oxidation of 12(R)-HETE.[2] This metabolic process involves the shortening of the carboxylic acid chain of 12(R)-HETE by two carbon units. The β-oxidation of 12(S)-HETE has been observed in various tissues, including Lewis lung carcinoma cells and MOLT-4 lymphocytes. It is postulated that the β-oxidation of 12-HETE in mouse peritoneal macrophages occurs in peroxisomes. This metabolic conversion is a critical aspect of the lifecycle of 12-HETEs and may serve to modulate their biological activity.

Bioactivity of 12(R)-HETE and 12(S)-HETE

The biological activities of 12(R)-HETE and 12(S)-HETE are diverse, implicating them in a range of physiological and pathological processes. These eicosanoids act as local signaling molecules, modulating cellular functions through receptor-mediated and other mechanisms.

Receptor Interactions

12-HETE isomers have been shown to interact with several G protein-coupled receptors (GPCRs) and other receptors, leading to downstream signaling cascades.

-

GPR31: The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) of 4.8 nM. It does not bind to 12(R)-HETE. The activation of GPR31 by 12(S)-HETE is linked to cancer progression, inflammation, and thrombosis.

-

Leukotriene B4 Receptor 2 (BLT2): Both 12(S)-HETE and 12(R)-HETE can interact with the low-affinity leukotriene B4 receptor, BLT2. This interaction is implicated in inflammatory responses and cell migration.

-

Thromboxane A2/Prostaglandin H2 (TP) Receptor: 12(R)-HETE and 12(S)-HETE act as competitive antagonists at the thromboxane A2/prostaglandin H2 (TP) receptor. This antagonism can lead to vasorelaxation by inhibiting the effects of thromboxane A2.

Cellular Functions

The activation of these receptors by 12-HETE isomers triggers a variety of cellular responses:

-

Inflammation: 12-HETEs are involved in inflammatory processes. For instance, macrophage-derived 12(S)-HETE enhances angiotensin II-induced vasoconstriction through a BLT2- and TP-receptor-mediated mechanism.

-

Cancer Biology: The 12-LOX/12-HETE/GPR31 signaling axis is implicated in promoting tumor-associated macrophage M2 polarization, which in turn can drive pancreatic cancer development. 12(S)-HETE has been shown to promote the invasion and metastasis of cancer cells.

-

Cardiovascular System: 12-HETEs have complex effects on the cardiovascular system. Their antagonistic action at the TP receptor can induce vasodilation. However, they are also implicated in pathological conditions such as hypertension.

-

Diabetes: 12(S)-HETE is implicated in the pathophysiology of diabetes by inducing apoptosis in pancreatic beta cells.

Quantitative Data on 12-HETE Bioactivity

The following tables summarize key quantitative data from studies on the bioactivity of 12-HETE isomers.

| Ligand | Receptor | Assay Type | Cell Type/System | Parameter | Value | Reference(s) |

| 12(S)-HETE | GPR31 | Radioligand Binding | CHO cells transfected with GPR31 | Kd | 4.8 ± 0.12 nM | |

| 12(S)-HETE | GPR31 | GTPγS Binding | Membranes of GPR31-transfected cells | EC50 | 0.28 ± 1.26 nM | |

| 12(R)-HETE | TP Receptor | Radioligand Binding ([125I]BOP) | Washed human platelets | IC50 | 0.73 µM | |

| 12(S)-HETE | TP Receptor | Radioligand Binding ([125I]BOP) | Washed human platelets | IC50 | 2.06 µM | |

| 12(S)-HETE | TP Receptor | Radioligand Binding ([125I]-PTA-OH) | Platelet membranes | IC50 | 8 µM | |

| 12(R)-HETE | TP Receptor | Platelet Aggregation (I-BOP induced) | Washed human platelets | IC50 | 3.6 µM |

Table 1: Receptor Binding and Functional Parameters for 12-HETE Isomers.

| Analyte | Biological Matrix | Concentration Range | Pathological Condition | Reference(s) |

| 12-HETE | Cerebrospinal Fluid (CSF) | up to 21.9 ng/mL | Subarachnoid Hemorrhage with Vasospasm | |

| 12(S)-HETE | Serum | 384.69 (median) pg/mL | Diabetic Kidney Disease | |

| 12-HETE | Serum | ~22 ng/mL | Healthy Individuals |

Table 2: Concentrations of 12-HETE in Human Biological Samples.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of HETE bioactivity. Below are summaries of key experimental protocols cited in the literature.

Receptor Binding Assays

-

Objective: To determine the binding affinity of 12-HETE isomers to their receptors.

-

General Protocol (for GPR31):

-

Culture Chinese hamster ovary (CHO) cells and transiently transfect them with a GPR31 expression vector.

-

Prepare cell membranes from the transfected cells.

-

Incubate the membranes with varying concentrations of radiolabeled 12(S)-[3H]HETE in the presence or absence of unlabeled 12(S)-HETE to determine total and non-specific binding.

-

Separate bound from free radioligand by filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analyze the data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

GTPγS Binding Assay

-

Objective: To measure the activation of G protein-coupled receptors by 12-HETE.

-

General Protocol:

-

Prepare cell membranes from cells expressing the receptor of interest (e.g., GPR31).

-

Incubate the membranes with varying concentrations of the 12-HETE isomer in the presence of [35S]GTPγS.

-

The binding of the agonist to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit of the G protein.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the radioactivity to determine the amount of [35S]GTPγS bound, which is a measure of receptor activation.

-

Calculate the EC50 value from the dose-response curve.

-

Quantification of HETEs by LC-MS/MS

-

Objective: To accurately measure the levels of HETEs in biological samples.

-

General Protocol:

-

Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, CSF, tissue homogenate) using liquid-liquid or solid-phase extraction.

-

Chromatographic Separation: Separate the different HETE isomers using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often with a chiral column to resolve enantiomers.

-

Mass Spectrometric Detection: Detect and quantify the HETEs using tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode. Use deuterated internal standards for accurate quantification. The MS/MS transitions are specific for each HETE isomer. For example, for 12-HETE, a common transition is m/z 319.2 → 179.1.

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathways activated by 12-HETE isomers.

Conclusion and Future Directions

The bioactivity of this compound remains an unexplored area of lipid research. While it is established as a β-oxidation product of 12(R)-HETE, its own physiological or pathological roles have not been elucidated. In contrast, its parent compounds, 12(R)-HETE and 12(S)-HETE, are known to be potent signaling molecules with well-defined receptors and downstream effects, particularly in the contexts of inflammation, cancer, and cardiovascular disease.

The information presented in this guide on the bioactivity of 12-HETE isomers provides a critical foundation for future investigations into this compound. Key questions for future research include:

-

Does this compound retain any of the biological activities of its parent compound, 12(R)-HETE?

-

Does this compound interact with any of the known 12-HETE receptors (GPR31, BLT2, TP receptor) or does it have its own unique targets?

-

Is the β-oxidation of 12(R)-HETE to this compound a mechanism for signal termination, or does it generate a metabolite with novel functions?

Answering these questions will require dedicated studies employing receptor binding assays, cell-based functional assays, and in vivo models. The development of specific antibodies and analytical standards for this compound will also be crucial for its accurate detection and quantification in biological systems. Such research will not only fill a significant knowledge gap in the field of eicosanoid biology but also has the potential to uncover new therapeutic targets for a variety of diseases.

References

Methodological & Application

Application Note: Quantification of Tetranor-12(R)-HETE by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a metabolite of 12(R)-HETE, a product of arachidonic acid metabolism.[1][2] The quantification of this compound is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE Metabolites

12-HETE, the precursor of this compound, is involved in various signaling pathways that regulate cellular functions. The diagram below illustrates the generation of 12-HETE from arachidonic acid and its subsequent metabolism.

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting eicosanoids from biological matrices like plasma and tissue homogenates.[3][4]

Workflow for Solid-Phase Extraction

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Standard of Tetranor-12(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key metabolite of 12(R)-HETE, formed through the process of β-oxidation.[1] 12(R)-HETE is a bioactive eicosanoid generated from arachidonic acid primarily via the activity of 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. The quantification of this compound serves as a crucial biomarker for assessing the in vivo activity of these enzymatic pathways. These application notes provide detailed protocols for the use of this compound as an analytical standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, along with an overview of the relevant biological pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆O₃ | [1][2] |

| Molecular Weight | 266.38 g/mol | [2] |

| Monoisotopic Mass | 266.18819469 Da | [2] |

| CAS Number | 135271-51-1 | |

| IUPAC Name | (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | |

| Synonyms | 8(R)-HHxTrE, tetranor-12(R)-Hydroxyeicosatetraenoic Acid, 2,3,4,5-Tetranor 12(R)-HETE | |

| Appearance | Typically supplied as a solution in ethanol | |

| Solubility | Soluble in ethanol, DMF, and DMSO | |

| UV max (in EtOH) | 234 nm |

Biological Significance and Signaling Pathways

This compound is the major product of the peroxisomal β-oxidation of 12(R)-HETE. The parent compound, 12(R)-HETE, is implicated in various physiological and pathological processes, including inflammation and cell signaling. While the direct biological activity of this compound is not as extensively characterized as its precursor, its concentration in biological matrices is a reliable indicator of 12(R)-HETE production and metabolism.

The formation of 12(R)-HETE is catalyzed by 12R-lipoxygenase or cytochrome P450 epoxygenases. Once formed, 12(R)-HETE can undergo β-oxidation, a catabolic process that shortens the fatty acid chain, leading to the formation of this compound.

References

Application Notes and Protocols for the Extraction of tetranor-12(R)-HETE from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE) is a key β-oxidation metabolite of 12(R)-HETE, a product of the 12-lipoxygenase (12-LOX) pathway. The quantification of this compound in biological matrices such as plasma and urine is crucial for understanding the role of the 12-LOX pathway in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. These application notes provide detailed protocols for the extraction and quantification of this compound using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE

The biological activity of this compound is likely related to the signaling pathways of its parent compound, 12-HETE. 12-HETE has been shown to exert its effects through various signaling cascades that influence cellular processes like migration, proliferation, and inflammation.

Caption: Signaling pathway of 12-HETE, the precursor of this compound.

Experimental Workflow

The general workflow for the extraction and analysis of this compound from biological samples involves sample preparation, solid-phase extraction, and analysis by LC-MS/MS.

Caption: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for the analysis of tetranor-eicosanoids using LC-MS/MS. These values are based on methods for similar compounds and should be validated for this compound in your specific matrix.[1][2]

Table 1: LC-MS/MS Parameters for this compound (Adapted from 12(R)-HETE methods)

| Parameter | Value |

| Precursor Ion (m/z) | 265.2 |

| Product Ion (m/z) | 115.1 |

| Dwell Time | 100 ms |

| Collision Energy | -15 V |

| Cone Voltage | -30 V |

Table 2: Method Validation Parameters (Example values from tetranor-prostanoid analysis) [1]

| Parameter | Urine | Plasma |

| LLOQ (ng/mL) | 0.2 | 0.5 |

| ULOQ (ng/mL) | 40 | 100 |

| Intra-day Precision (%CV) | < 10% | < 12% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% |

| Recovery | > 85% | > 80% |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine

This protocol is adapted from methods used for the extraction of other tetranor prostanoids from urine.[3][4]

Materials:

-

Human urine samples

-

This compound standard

-

Deuterated internal standard (e.g., this compound-d4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

SPE cartridges (e.g., C18, 50 mg)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Transfer 1 mL of the supernatant to a clean tube.

-

Spike the sample with the deuterated internal standard to a final concentration of 5 ng/mL.

-

Acidify the urine sample to pH 3.5 with 0.1% formic acid.

-

-

Solid-Phase Extraction:

-

Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Load the acidified urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water to remove polar impurities.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the this compound with 1 mL of methanol into a clean collection tube.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a modification of the urine protocol for a more complex matrix like plasma.

Materials:

-

Same as Protocol 1, with the addition of:

-

Human plasma samples (collected in EDTA tubes)

-

Acetonitrile with 1% formic acid

Procedure:

-

Protein Precipitation and Sample Preparation:

-

Thaw frozen plasma samples to room temperature.

-

To 500 µL of plasma, add 1.5 mL of cold acetonitrile containing 1% formic acid and the deuterated internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction:

-

Dilute the supernatant with 4 mL of water acidified with 0.1% formic acid.

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the diluted supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the this compound with 1 mL of methanol.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol outlines the conditions for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

UPLC column (e.g., C18, 1.7 µm, 2.1 x 100 mm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-9 min: Hold at 95% B

-

9-9.1 min: Return to 20% B

-

9.1-12 min: Re-equilibrate at 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 1000 L/hr

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition: As specified in Table 1.

References

- 1. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranor-prostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: Cell-Based Assays for Tetranor-12(R)-HETE Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed through the process of β-oxidation[1]. While the biological activities of its parent compound, 12(R)-HETE, and its stereoisomer, 12(S)-HETE, have been investigated, the specific functions of this compound are not well-characterized[2]. 12(R)-HETE is known to interact with the thromboxane A2 receptor (TP) and the leukotriene B4 receptor 2 (BLT2)[3][4]. The more extensively studied 12(S)-HETE is the endogenous ligand for the G-protein coupled receptor 31 (GPR31)[5].

Given the structural relationship, it is plausible that this compound may exhibit activity at one or more of these receptors. These application notes provide detailed protocols for robust cell-based assays to screen for and characterize the potential biological activity of this compound, focusing on G-protein coupled receptor (GPCR) activation and downstream functional responses.

Potential Signaling Pathways of this compound

The activity of this compound can be investigated by targeting receptors associated with its parent compounds. GPR31, the receptor for 12(S)-HETE, couples to various signaling cascades. While some studies suggest it does not cause an increase in cytosolic calcium, it is known to activate the MEK-ERK1/2 and NFκB pathways. Other reports indicate GPR31 couples to Gαi, which typically inhibits adenylyl cyclase, or Gαq, which activates the phospholipase C (PLC) pathway leading to calcium mobilization. The following diagram illustrates the potential signaling cascade via GPR31.

References

Application Notes and Protocols for Tetranor-12(R)-HETE in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranor-12(R)-HETE is a metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), an eicosanoid produced from arachidonic acid via the 12R-lipoxygenase (12R-LOX) or cytochrome P450 pathways.[1][2] While the pro-inflammatory activities of 12(R)-HETE are established, particularly its role in attracting immune cells, the specific functions of its β-oxidation product, this compound, in inflammation are less characterized. These application notes provide a framework for investigating the potential role of this compound in inflammatory processes, based on the known activities of its precursor and general immunological methodologies.

Putative Biological Role in Inflammation

12(R)-HETE is a known chemoattractant for neutrophils and lymphocytes, suggesting its involvement in the recruitment of these cells to sites of inflammation.[2][3] It is found in psoriatic lesions and is thought to be a primary mediator of neutrophil infiltration in psoriasis.[3] Given that this compound is a metabolite of 12(R)-HETE, it is plausible that it may retain, modify, or antagonize the inflammatory activities of its parent compound. Researchers can hypothesize that this compound may act as a modulator of leukocyte chemotaxis, cellular activation, and cytokine production.

Data Presentation

Table 1: Summary of Reported Biological Activities of 12(R)-HETE in Inflammation

| Biological Activity | Cell Type/Model | Effective Concentration/Dose | Reference |

| Neutrophil Chemotaxis | Human Neutrophils | Not specified | |

| Lymphocyte Chemotaxis | Human Lymphocytes | ~200-fold less potent than LTB4 | |

| Intracellular Calcium Release | Human Neutrophils | Threshold: > 5 ng/ml (for 12-HETE) | |